molecular formula C7H8O2S2 B2469702 4-Methanesulfonylbenzene-1-thiol CAS No. 3814-25-3

4-Methanesulfonylbenzene-1-thiol

Cat. No.: B2469702
CAS No.: 3814-25-3
M. Wt: 188.26
InChI Key: KNYOZQSRZUOPRI-UHFFFAOYSA-N
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Description

4-Methanesulfonylbenzene-1-thiol is an organic compound with the molecular formula C7H8O2S2 It is a thiol derivative of benzene, characterized by the presence of a methanesulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methanesulfonylbenzene-1-thiol can be synthesized through several methods. One common approach involves the reaction of benzene-1-thiol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Another method involves the use of transition-metal-catalyzed coupling reactions. For example, the reaction of aryl halides with thiourea, followed by hydrolysis, can yield this compound. This method leverages the high nucleophilicity of sulfur to facilitate the formation of the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydrosulfide and thiourea are employed in substitution reactions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Methanesulfonylbenzene-1-thiol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-S bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially as a precursor for thiol-containing pharmaceuticals.

    Industry: It finds applications in material science, catalysis, and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the sulfonyl group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-thiol: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

    4-Methylsulfonylbenzene-1-thiol: Similar structure but with a methyl group instead of methanesulfonyl.

    4-Chlorobenzene-1-thiol: Contains a chlorine atom, leading to distinct chemical properties.

Uniqueness

4-Methanesulfonylbenzene-1-thiol is unique due to the presence of both the thiol and methanesulfonyl groups. This combination imparts specific reactivity and potential for diverse applications, distinguishing it from other thiol derivatives.

Properties

IUPAC Name

4-methylsulfonylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-11(8,9)7-4-2-6(10)3-5-7/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYOZQSRZUOPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-25-3
Record name 4-methanesulfonylbenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Fluoro-4-(methylsulfonyl)-benzene (1.74 g) and sodium hydrosulphide hydrate (0.67 g) were dissolved in DMF (10 ml) and stirred at room temperature for 24 hours. The reaction was quenched with water, acidified with 2M hydrochloric acid (20 ml) and extracted with ethyl acetate (2×50 ml). The combined extracts were then washed with water (2×25 ml) and brine (20 ml). The organic solution was dried (MgSO4), filtered and evaporated in vacuo to yield the sub-title compound as a white solid (1.8 g).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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